An In-depth Technical Guide to the Synthesis and Properties of (E)-Methyl 3-(2,4-difluorophenyl)acrylate
An In-depth Technical Guide to the Synthesis and Properties of (E)-Methyl 3-(2,4-difluorophenyl)acrylate
Foreword: The Strategic Value of Fluorinated Acrylates in Modern Chemistry
(E)-Methyl 3-(2,4-difluorophenyl)acrylate (CAS No. 186758-21-4) stands as a pivotal building block at the intersection of materials science and pharmaceutical development. As an α,β-unsaturated ester, its inherent reactivity makes it a versatile intermediate. The incorporation of a 2,4-difluorophenyl moiety, however, elevates its significance. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide offers a comprehensive exploration of the synthesis, properties, and handling of this valuable compound, tailored for researchers and professionals in organic synthesis and drug discovery.
Strategic Synthesis: Pathways to (E)-Methyl 3-(2,4-difluorophenyl)acrylate
The construction of the α,β-unsaturated ester linkage is the cornerstone of synthesizing (E)-Methyl 3-(2,4-difluorophenyl)acrylate. Two preeminent and highly reliable methodologies for this transformation are the Palladium-Catalyzed Heck Reaction and the Wittig Reaction. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.
The Heck-Mizoroki Reaction: A Robust C-C Bond Forming Strategy
The Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[3] For the synthesis of (E)-Methyl 3-(2,4-difluorophenyl)acrylate, this involves the coupling of an aryl halide (e.g., 1-iodo-2,4-difluorobenzene) with methyl acrylate. A significant advantage of the Heck reaction is its excellent stereoselectivity, typically yielding the trans or (E)-isomer, which is often the desired configuration in pharmaceutical intermediates.[3]
Causality of Experimental Choices:
-
Catalyst: A palladium(II) source like Palladium(II) acetate is often used as a pre-catalyst, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as triphenylphosphine (PPh₃), is critical for stabilizing the catalytic species and influencing reactivity.
-
Base: An organic base like triethylamine (Et₃N) is essential to neutralize the hydrogen halide (HX) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[4][5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the dissolution of the reactants and the catalytic species.[4]
Illustrative Workflow: Heck Reaction
Caption: Workflow for the Heck Reaction Synthesis.
Detailed Experimental Protocol (Representative):
-
To a dry, inert-atmosphere flask, add 1-iodo-2,4-difluorobenzene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-isomer.[4][6]
The Wittig Reaction: A Classic Olefination Approach
The Wittig reaction provides an alternative, powerful method for alkene synthesis by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[7][8] For our target molecule, this involves the reaction of 2,4-difluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.
Causality of Experimental Choices:
-
Ylide Stability: The use of a stabilized ylide, where the carbanion is adjacent to an ester group, is key. Stabilized ylides are less reactive than their unstabilized counterparts and generally lead to the thermodynamically more stable (E)-alkene with high selectivity.[7]
-
Reaction Conditions: The reaction with a stabilized ylide can often be carried out under milder conditions, sometimes even in aqueous media, and does not require the use of exceptionally strong bases like n-butyllithium that are necessary for unstabilized ylides.[9] The reaction proceeds via an oxaphosphetane intermediate, which decomposes to the alkene and triphenylphosphine oxide.[8]
Illustrative Workflow: Wittig Reaction
Caption: Workflow for the Wittig Reaction Synthesis.
Detailed Experimental Protocol (Representative):
-
In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude solid contains the desired product and triphenylphosphine oxide. Triturate the solid with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to dissolve the acrylate product, leaving the less soluble triphenylphosphine oxide behind.
-
Filter the mixture and wash the solid with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography or recrystallization.[9]
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for validating the synthesis of (E)-Methyl 3-(2,4-difluorophenyl)acrylate. The following table summarizes its key properties, and the subsequent sections detail the expected spectroscopic signatures for structural confirmation.
| Property | Value |
| Chemical Formula | C₁₀H₈F₂O₂ |
| Molecular Weight | 198.17 g/mol |
| CAS Number | 186758-21-4 ((E)-isomer) |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Data not consistently available; may be a low-melting solid |
| Boiling Point | Data not available; estimated to be >200 °C at atm. pressure |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |
Spectroscopic Data for Structural Elucidation
The following data represent expected values based on the structure and analysis of similar compounds. Researchers should always compare their experimental data with these reference points for verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)
-
δ ~7.70-7.60 (d, 1H, J ≈ 16.0 Hz): Vinylic proton on the carbon β to the carbonyl group. The large coupling constant is characteristic of a trans (E)-alkene.
-
δ ~7.55-7.45 (m, 1H): Aromatic proton.
-
δ ~7.00-6.80 (m, 2H): Aromatic protons.
-
δ ~6.40-6.30 (d, 1H, J ≈ 16.0 Hz): Vinylic proton on the carbon α to the carbonyl group.
-
δ ~3.80 (s, 3H): Methyl ester protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (CDCl₃, 100 MHz)
-
δ ~167.0: Carbonyl carbon (C=O).
-
δ ~164.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ ~161.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ ~143.0: Vinylic carbon (β to carbonyl).
-
δ ~130.0 (dd): Aromatic CH.
-
δ ~118.0: Vinylic carbon (α to carbonyl).
-
δ ~112.0 (dd): Aromatic CH.
-
δ ~104.0 (t): Aromatic CH.
-
δ ~51.5: Methyl ester carbon (-OCH₃). (Note: The exact chemical shifts and coupling constants for the fluorinated aromatic carbons can be complex due to C-F coupling.)
-
-
IR (Infrared) Spectroscopy:
-
~3000-3100 cm⁻¹: C-H stretching (aromatic and vinylic).
-
~2950 cm⁻¹: C-H stretching (aliphatic, methyl).
-
~1720 cm⁻¹: C=O stretching (strong, characteristic of an α,β-unsaturated ester).
-
~1640 cm⁻¹: C=C stretching (vinylic).
-
~1615, 1500 cm⁻¹: C=C stretching (aromatic ring).
-
~1250-1100 cm⁻¹: C-O stretching (ester) and C-F stretching (strong).
-
-
MS (Mass Spectrometry):
-
m/z (EI+): 198 (M⁺, molecular ion), with fragmentation patterns corresponding to the loss of -OCH₃ (m/z 167) and -COOCH₃ (m/z 139).
-
Applications in Drug Discovery and Development
(E)-Methyl 3-(2,4-difluorophenyl)acrylate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motifs are found in various classes of biologically active compounds.
-
Precursor to Antifungal Agents: The 2,4-difluorophenyl group is a key pharmacophore in several azole antifungal drugs, such as Voriconazole. While not a direct precursor in the main synthetic routes, derivatives of this acrylate can be used to construct side chains or fragments of novel antifungal candidates.[10]
-
Building Block for Kinase Inhibitors: The cinnamic acid scaffold is prevalent in a variety of kinase inhibitors used in oncology. The acrylate can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can then be incorporated into larger molecules designed to target specific enzyme active sites.
-
Serotonin Reuptake Inhibitors: Related fluorinated phenyl acrylate derivatives have shown activity as serotonin reuptake inhibitors, suggesting that (E)-Methyl 3-(2,4-difluorophenyl)acrylate could be a valuable starting material for the synthesis of novel antidepressant and anxiolytic agents.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While specific toxicity data for (E)-Methyl 3-(2,4-difluorophenyl)acrylate is limited, the safety precautions should be based on its chemical class (acrylates) and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Acrylates can be skin and respiratory irritants.[4] In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
-
Synthesis Hazards:
-
Heck Reaction: Palladium catalysts can be toxic. Phosphine ligands are often air-sensitive and have unpleasant odors.
-
Wittig Reaction: The ylide is a strong base and should be handled with care. The by-product, triphenylphosphine oxide, is generally of low toxicity but should be disposed of as chemical waste.
-
Conclusion
(E)-Methyl 3-(2,4-difluorophenyl)acrylate is a high-value synthetic intermediate whose strategic importance is derived from its combination of a reactive acrylate moiety and a bio-isosterically significant difluorophenyl group. A thorough understanding of its synthesis via robust methods like the Heck and Wittig reactions, coupled with precise analytical characterization, empowers researchers to confidently utilize this compound in the development of novel pharmaceuticals and advanced materials. Adherence to rigorous safety protocols is essential for its responsible handling and application in the laboratory.
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